Cas no 80018-13-9 (Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]-)

Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]- structure
80018-13-9 structure
Product name:Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]-
CAS No:80018-13-9
MF:C20H23NOCl2
MW:364.30872
CID:721811
PubChem ID:3061917

Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]-
    • 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)m ethyl)phenol
    • 80018-13-9
    • 2-((2-Methyl-1-(1-methylethyl)propyl)imino)-(2-chlorophenyl)methyl-4-chlorophenol
    • Phenol, 4-chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)-
    • 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol
    • Inchi: InChI=1S/C20H23Cl2NO/c1-12(2)19(13(3)4)23-20(15-7-5-6-8-17(15)22)16-11-14(21)9-10-18(16)24/h5-13,19,24H,1-4H3
    • InChI Key: IHOXFJHFSYJPRR-UHFFFAOYSA-N
    • SMILES: CC(C)C(C(C)C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Computed Properties

  • Exact Mass: 363.1156697g/mol
  • Monoisotopic Mass: 363.1156697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6Ų
  • XLogP3: 7

Phenol,4-chloro-2-[(2-chlorophenyl)[[2-methyl-1-(1-methylethyl)propyl]imino]methyl]- Related Literature

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